molecular formula C20H19N5O2S B234186 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide

Cat. No. B234186
M. Wt: 393.5 g/mol
InChI Key: HCXGOMJFGKTCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide, also known as ETDT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. ETDT is a small molecule that has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the AKT and ERK pathways, which are known to be critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for various cancer research studies. Additionally, this compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide. One of the most significant areas of research is the development of new this compound derivatives that exhibit improved anti-cancer activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various research studies. Finally, the development of new methods for the synthesis of this compound could potentially make it more accessible to researchers and increase its potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a promising candidate for various research studies due to its potent anti-cancer activity and unique biochemical and physiological effects. While the synthesis of this compound is complex, its potential applications in various fields of research make it a promising area of study for future research.

Synthesis Methods

The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the preparation of the 3-ethyl-1,2,4-triazole-5-thiol, which is then reacted with 2-methoxy-4-methylbenzoyl chloride to form the intermediate product. This intermediate is then reacted with 3-ethyl-6-nitro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole to yield the final product, this compound.

Scientific Research Applications

N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide has been extensively studied for its potential applications in various research studies. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has also been shown to inhibit the growth of cancer cells and prevent the formation of new blood vessels, which are essential for tumor growth.

properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide

InChI

InChI=1S/C20H19N5O2S/c1-4-17-22-23-20-25(17)24-19(28-20)14-9-10-16(27-3)15(11-14)21-18(26)13-7-5-12(2)6-8-13/h5-11H,4H2,1-3H3,(H,21,26)

InChI Key

HCXGOMJFGKTCLE-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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